3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride
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Overview
Description
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethyl group, a hydrazino group, and an ethoxy group attached to a quinoline ring .
Preparation Methods
The synthesis of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction with Hydrazine: The quinoline derivative is reacted with hydrazine under controlled conditions to introduce the hydrazino group.
Ethylation and Ethoxylation: The compound is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and ethoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and ethoxy groups, making it less stable and less soluble.
6-Ethoxyquinoline: Lacks the hydrazino group, reducing its reactivity with proteins and enzymes.
3-Ethylquinoline: Lacks both the hydrazino and ethoxy groups, limiting its applications in research.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1170986-56-7 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(6-ethoxy-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-9-7-10-8-11(17-4-2)5-6-12(10)15-13(9)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI Key |
DQXJGWIGJLVPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OCC)NN.Cl |
Origin of Product |
United States |
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